Cas no 911300-67-9 (3-methoxy-1-Piperidineethanamine)
3-methoxy-1-Piperidineethanamine Chemical and Physical Properties
Names and Identifiers
-
- 3-methoxy-1-Piperidineethanamine
- 2-(3-methoxypiperidin-1-yl)ethanamine
- 2-(3-METHOXY-PIPERIDIN-1-YL)-ETHYLAMINE
- SB47501
- SCHEMBL2249716
- 2-(3-methoxy-1-piperidinyl)ethylamine
- 2-(3-Methoxypiperidin-1-yl)ethan-1-amine
- 911300-67-9
- SB42428
- YLFKHSSCRULOOM-UHFFFAOYSA-N
- AT15695
- DTXSID80709180
- SB46379
- AM101563
- DB-291781
-
- MDL: MFCD13183937
- Inchi: 1S/C8H18N2O/c1-11-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3
- InChI Key: YLFKHSSCRULOOM-UHFFFAOYSA-N
- SMILES: O(C)C1CCCN(CCN)C1
Computed Properties
- Exact Mass: 158.141913202g/mol
- Monoisotopic Mass: 158.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 38.5Ų
3-methoxy-1-Piperidineethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM317430-1g |
2-(3-Methoxy-piperidin-1-yl)-ethylamine |
911300-67-9 | 95% | 1g |
$1228 | 2022-08-31 | |
| Fluorochem | 081144-500mg |
2-(3-Methoxy-piperidin-1-yl)-ethylamine |
911300-67-9 | 500mg |
£694.00 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748657-1g |
2-(3-Methoxypiperidin-1-yl)ethan-1-amine |
911300-67-9 | 98% | 1g |
¥10416.00 | 2024-04-25 | |
| Crysdot LLC | CD11019136-1g |
2-(3-Methoxy-piperidin-1-yl)-ethylamine |
911300-67-9 | 95+% | 1g |
$1231 | 2024-07-19 |
3-methoxy-1-Piperidineethanamine Related Literature
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-methoxy-1-Piperidineethanamine
Research Brief on 3-methoxy-1-Piperidineethanamine (CAS: 911300-67-9) in Chemical Biology and Pharmaceutical Applications
3-methoxy-1-Piperidineethanamine (CAS: 911300-67-9) is a piperidine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its methoxy-substituted piperidine core, serves as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutics targeting neurological and metabolic disorders. Recent studies have explored its role as a precursor for the synthesis of bioactive molecules, highlighting its importance in drug discovery pipelines.
One of the key areas of interest is the compound's potential as a modulator of neurotransmitter systems. Preliminary in vitro studies suggest that 3-methoxy-1-Piperidineethanamine may interact with serotonin and dopamine receptors, making it a candidate for further investigation in the treatment of psychiatric disorders such as depression and schizophrenia. Researchers have employed molecular docking simulations and binding assays to elucidate its mechanism of action, revealing promising affinity profiles for specific receptor subtypes.
In addition to its neurological applications, recent work has explored the compound's utility in metabolic research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-methoxy-1-Piperidineethanamine exhibit inhibitory activity against certain enzymes involved in lipid metabolism, suggesting potential applications in obesity and diabetes therapeutics. The study utilized high-throughput screening and structure-activity relationship (SAR) analysis to optimize the compound's efficacy and selectivity.
The synthetic accessibility of 3-methoxy-1-Piperidineethanamine has also been a focus of recent research. Advances in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of the compound, which is crucial for pharmaceutical applications where chirality often determines biological activity. A 2024 patent application describes an improved synthetic route that enhances yield and purity while reducing environmental impact through greener chemistry approaches.
Pharmacokinetic studies of 3-methoxy-1-Piperidineethanamine derivatives have shown favorable absorption and distribution profiles in animal models, with some analogs demonstrating good blood-brain barrier penetration. These findings, reported in recent preclinical trials, support the continued development of this chemical scaffold for central nervous system-targeted therapies. However, researchers note that further optimization is needed to address metabolic stability issues observed in certain derivatives.
Looking forward, the versatility of 3-methoxy-1-Piperidineethanamine suggests it will remain an important compound in medicinal chemistry research. Current investigations are exploring its incorporation into more complex molecular architectures, including bifunctional drugs and targeted delivery systems. The compound's CAS number (911300-67-9) has become increasingly prevalent in chemical databases and research publications, reflecting its growing importance in the field.
911300-67-9 (3-methoxy-1-Piperidineethanamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)